molecular formula C20H17F3N4O2 B2749940 5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1008396-74-4

5-(3,4-dimethylphenyl)-1-(3-(trifluoromethyl)benzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No. B2749940
CAS RN: 1008396-74-4
M. Wt: 402.377
InChI Key: HCLUIKNGMWNWIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule contains several functional groups, including a pyrrolo[3,4-d][1,2,3]triazole ring, a benzyl group attached to the triazole ring, and a trifluoromethyl group attached to the benzyl group. These groups could potentially influence the compound’s reactivity and properties.


Chemical Reactions Analysis

The presence of a benzene ring allows for resonance stabilization of a benzylic carbocation, which means that substitution is likely to occur at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds similar to the one are often subjects of synthetic chemistry studies, exploring their synthesis, chemical properties, and reactions. For example, studies on dihydro-1,2,4-triazin-6(1H)-ones and their oxidation products illustrate the complexity of reactions involving similar triazole and dione components, which are crucial for understanding the chemical behavior and potential applications of such compounds in material science, medicinal chemistry, and catalysis (Collins et al., 1999).

Pharmacological Potential

Research into triazole derivatives, including those with similar structural motifs, highlights their pharmacological potential. These compounds are investigated for their anticonvulsant activities, among other pharmacological properties, demonstrating the broader relevance of this chemical class in drug development and therapeutic applications. The study by Liu et al. (2017) on 2,3-dihydrophthalazine-1,4-dione derivatives with triazole and other heterocyclic substituents is an example of exploring the anticonvulsant activities, providing a foundation for future research into related compounds for medical applications Liu et al., 2017.

Material Science Applications

The study of reactions involving similar compounds, such as the addition of diphenyldiazomethane to unsubstituted and chloro-substituted 1,4-benzoquinones, can also inform material science. These studies contribute to understanding the synthesis and modification of organic materials with potential applications in coatings, advanced materials, and electronic devices Oshima & Nagai, 1988.

properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2/c1-11-6-7-15(8-12(11)2)27-18(28)16-17(19(27)29)26(25-24-16)10-13-4-3-5-14(9-13)20(21,22)23/h3-9,16-17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLUIKNGMWNWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC(=CC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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